
2-Benzothiazol-2-yl-3-(2-fluoro-phenylamino)-3-mercapto-acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzothiazol-2-yl-3-(2-fluoro-phenylamino)-3-mercapto-acrylonitrile is a complex organic compound that features a benzothiazole ring, a fluoro-substituted phenyl group, and a mercapto-acrylonitrile moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazol-2-yl-3-(2-fluoro-phenylamino)-3-mercapto-acrylonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Introduction of the Fluoro-Phenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a fluoro-substituted aniline is reacted with an appropriate electrophile.
Formation of the Mercapto-Acrylonitrile Moiety: This could involve the reaction of a suitable thiol with an acrylonitrile derivative under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The fluoro-phenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols under basic or acidic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Benzothiazol-2-yl-3-(2-fluoro-phenylamino)-3-mercapto-acrylonitrile may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity, such as antimicrobial or anticancer properties.
Mécanisme D'action
The mechanism of action would depend on the specific application. For instance:
In Medicinal Chemistry: It might interact with specific enzymes or receptors, inhibiting or modulating their activity.
In Materials Science: It might exhibit unique electronic properties due to its conjugated system, making it useful in electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzothiazol-2-yl-3-(phenylamino)-3-mercapto-acrylonitrile: Lacks the fluoro substitution.
2-Benzothiazol-2-yl-3-(2-chloro-phenylamino)-3-mercapto-acrylonitrile: Has a chloro instead of a fluoro group.
Uniqueness
The presence of the fluoro group in 2-Benzothiazol-2-yl-3-(2-fluoro-phenylamino)-3-mercapto-acrylonitrile can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, which are crucial factors in drug design.
Propriétés
Formule moléculaire |
C16H10FN3S2 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2-fluorophenyl)ethanethioamide |
InChI |
InChI=1S/C16H10FN3S2/c17-11-5-1-2-6-12(11)19-15(21)10(9-18)16-20-13-7-3-4-8-14(13)22-16/h1-8,20H,(H,19,21) |
Clé InChI |
XJKKFDDVMGYWHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=C(C#N)C(=S)NC3=CC=CC=C3F)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Pyridin-2-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B12441001.png)


![3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12441016.png)
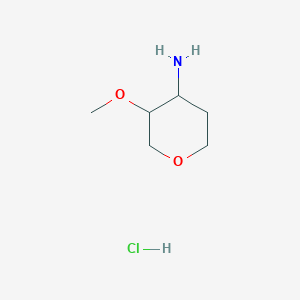
![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid](/img/structure/B12441023.png)

![{3,4,5-trihydroxy-6-[(4-hydroxy-3-{[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}-2,5-bis(hydroxymethyl)oxolan-2-yl)oxy]oxan-2-yl}methyl 4-hydroxybenzoate](/img/structure/B12441062.png)
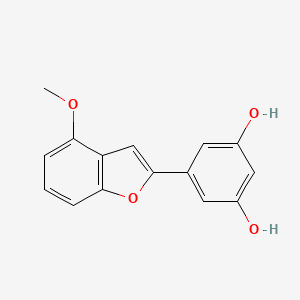
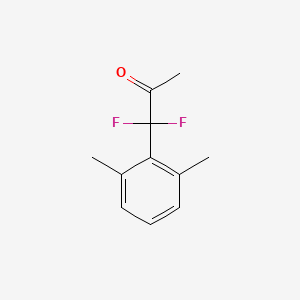

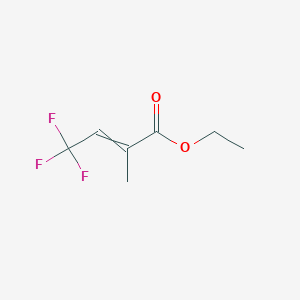
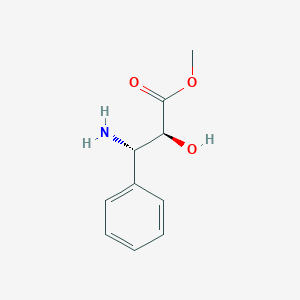
![[2-(2,4,5-Trifluorophenyl)ethyl]hydrazine](/img/structure/B12441105.png)
